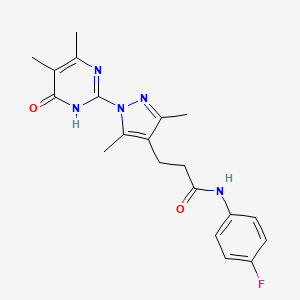
3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C20H22FN5O2 and its molecular weight is 383.427. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
- Insecticidal and Antibacterial Potential : Pyrimidine and pyrazole derivatives have been synthesized and evaluated for their potential against insects and bacteria. These compounds exhibit notable insecticidal and antimicrobial activities, highlighting their utility in developing new pesticides and antibiotics (Deohate & Palaspagar, 2020).
- Anticancer Agents : Novel pyrazolopyrimidines have shown significant anticancer and anti-5-lipoxygenase activities, indicating their potential in cancer therapy and inflammation management (Rahmouni et al., 2016). Another study on pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed promising antitumor activity against human breast adenocarcinoma cell lines, further supporting the role of such compounds in developing anticancer drugs (Abdellatif et al., 2014).
- Antimicrobial Evaluation : Research into pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating the pyrimidine ring has shown moderate antimicrobial activity, underscoring the versatility of these compounds in addressing microbial resistance (Farag et al., 2009).
Advanced Material and Chemical Synthesis
- Complex Formation with Palladium(II) Chloride : The interaction of pyrazol-1-yl propanamide derivatives with Palladium(II) chloride forms complexes that have been structurally characterized, showcasing the potential of these compounds in material science and catalysis (Palombo et al., 2019).
Drug Discovery and Development
- Neurokinin-1 Receptor Antagonists : Compounds with the fluoro-substituted phenyl ring have been evaluated as neurokinin-1 receptor antagonists, demonstrating efficacy in pre-clinical tests for conditions like depression and emesis, indicative of their therapeutic potential (Harrison et al., 2001).
- Phosphodiesterase Inhibitory Activity : The 6-phenylpyrazolo[3,4-d]pyrimidones series has been identified as specific inhibitors of cGMP-specific phosphodiesterase, with potential applications in treating hypertension and other cardiovascular diseases (Dumaitre & Dodic, 1996).
properties
IUPAC Name |
3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2/c1-11-12(2)22-20(24-19(11)28)26-14(4)17(13(3)25-26)9-10-18(27)23-16-7-5-15(21)6-8-16/h5-8H,9-10H2,1-4H3,(H,23,27)(H,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLDRIWWOYTFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)NC3=CC=C(C=C3)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-(4-fluorophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chloro-4-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2928051.png)
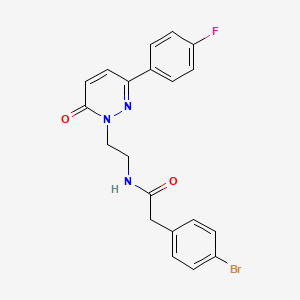
![4-(2,5-Difluorophenyl)-3-(2-fluorophenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]azetidin-2-one](/img/structure/B2928054.png)
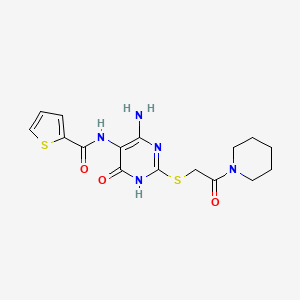
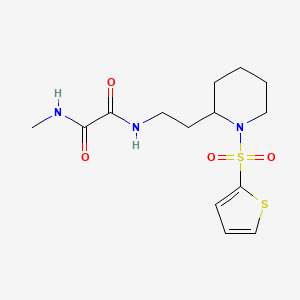
![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2928060.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2928061.png)
![2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfonyl]acetic acid](/img/structure/B2928063.png)
![Methyl[2-(3-methylphenoxy)ethyl]amine](/img/structure/B2928068.png)
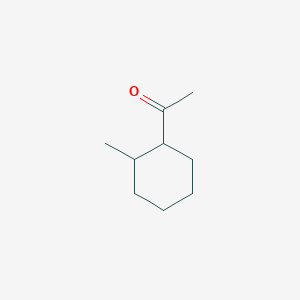
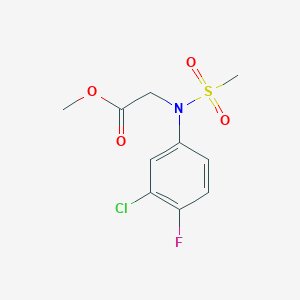
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2928072.png)
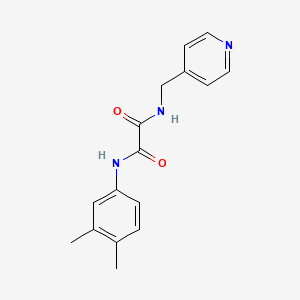
![1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane](/img/structure/B2928074.png)